Superior Electrical Conductivity and Hole Mobility of CuI vs. Other Cuprous Halides (CuBr, CuCl)
CuI exhibits electrical properties far superior to its direct cuprous halide analogs, CuBr and CuCl, making it the material of choice for applications requiring low-resistance p-type contacts. A 2023 patent on metal halide deposition directly compares the properties of polycrystalline films, stating CuI has a resistivity of ~10⁻² Ohm·cm, a hole concentration of ~10¹⁹ cm⁻³, and a hole mobility of ~1-10 cm²V⁻¹s⁻¹. This is a stark contrast to CuBr, which has a resistivity of ~10⁻¹ Ohm·cm, a hole concentration of ~10¹⁷ cm⁻³, and a hole mobility of ~0.1-3 cm²V⁻¹s⁻¹ [1].
| Evidence Dimension | Electrical Resistivity |
|---|---|
| Target Compound Data | ~10⁻² Ohm·cm |
| Comparator Or Baseline | CuBr: ~10⁻¹ Ohm·cm |
| Quantified Difference | CuI is approximately one order of magnitude more conductive than CuBr. |
| Conditions | Polycrystalline thin films |
Why This Matters
The lower resistivity of CuI directly translates to higher fill factors (FF) in solar cells and reduced power loss in thin-film transistors, a critical parameter for device performance and energy efficiency.
- [1] Gordon, R. G.; et al. U.S. Patent Application Publication No. US 2023/0386759 A1, "Methods of Vapor Deposition of Metal Halides," published May 31, 2023. View Source
